4-Bromo-2-chloro-6-methoxybenzaldehyde 4-Bromo-2-chloro-6-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18047332
InChI: InChI=1S/C8H6BrClO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol

4-Bromo-2-chloro-6-methoxybenzaldehyde

CAS No.:

Cat. No.: VC18047332

Molecular Formula: C8H6BrClO2

Molecular Weight: 249.49 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-6-methoxybenzaldehyde -

Specification

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
IUPAC Name 4-bromo-2-chloro-6-methoxybenzaldehyde
Standard InChI InChI=1S/C8H6BrClO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3
Standard InChI Key OICBDJRNMZYVQQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)Br)Cl)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-2-chloro-6-methoxybenzaldehyde, precisely defines its substitution pattern on the benzene ring. The aldehyde functional group (-CHO) occupies position 1, while bromine (Br), chlorine (Cl), and methoxy (-OCH3_3) groups are located at positions 4, 2, and 6, respectively. This arrangement creates a sterically hindered environment that influences reactivity, particularly in electrophilic substitution and nucleophilic addition reactions.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC8H6BrClO2\text{C}_8\text{H}_6\text{BrClO}_2
Molecular Weight249.49 g/mol
SMILES NotationCOC1=C(C(=CC(=C1)Br)Cl)C=O
InChI KeyOICBDJRNMZY
Melting Point67–71 °C
Boiling Point288.1 °C (at 760 mmHg)

The electron-withdrawing effects of the halogens (Br and Cl) enhance the electrophilicity of the aldehyde group, making it reactive toward nucleophiles such as amines and hydrazines . The methoxy group, conversely, donates electron density through resonance, creating a nuanced electronic profile that supports regioselective reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-2-chloro-6-methoxybenzaldehyde typically involves multi-step halogenation and methoxylation processes. A common approach employs metal halogen exchange reactions, where a bromine atom is introduced via electrophilic aromatic substitution under controlled conditions. For example:

  • Methoxylation: A phenol derivative undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base.

  • Halogenation: Sequential chlorination and bromination are performed using reagents such as Cl2\text{Cl}_2 (for chlorination) and Br2\text{Br}_2 (for bromination), often catalyzed by Lewis acids like FeCl3\text{FeCl}_3.

  • Aldehyde Formation: Oxidation of a methyl group to the aldehyde functionality using oxidizing agents like pyridinium chlorochromate (PCC) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
MethoxylationCH3I\text{CH}_3\text{I}, K2_2CO3_3, DMF, 80°C85
ChlorinationCl2\text{Cl}_2, FeCl3\text{FeCl}_3, 0°C78
BrominationBr2\text{Br}_2, AlBr3\text{AlBr}_3, 40°C82
OxidationPCC, CH2_2Cl2_2, rt90

The use of diethyl ether as a solvent in bromination steps enhances yield and selectivity by stabilizing reactive intermediates.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The aldehyde group in 4-bromo-2-chloro-6-methoxybenzaldehyde participates in classic carbonyl reactions, including:

  • Nucleophilic Addition: Reaction with hydroxylamine to form oximes or with hydrazines to yield hydrazones, which are precursors to heterocyclic compounds .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids, facilitated by palladium catalysts, enable the introduction of aryl or alkyl groups at the bromine site .

The chlorine atom’s ortho position directs further electrophilic substitutions, such as nitration or sulfonation, to the para position relative to the methoxy group .

Redox Behavior

The aldehyde moiety can be reduced to a primary alcohol (-CH2OH\text{-CH}_2\text{OH}) using sodium borohydride (NaBH4\text{NaBH}_4) or oxidized to a carboxylic acid (-COOH\text{-COOH}) under strong oxidizing conditions . These transformations expand the compound’s utility in synthesizing pharmaceuticals and agrochemicals.

Applications in Organic Synthesis and Medicinal Chemistry

Intermediate in Drug Discovery

4-Bromo-2-chloro-6-methoxybenzaldehyde’s structural complexity makes it a valuable building block for bioactive molecules. For instance, it serves as a precursor to pyrazole derivatives, which exhibit antimicrobial and anti-inflammatory properties. A recent study demonstrated its use in synthesizing a novel kinase inhibitor with potential anticancer activity.

Material Science Applications

The compound’s aromaticity and halogen content contribute to its use in liquid crystals and organic semiconductors. Its ability to form stable coordination complexes with transition metals (e.g., Pd, Cu) is exploited in catalytic systems .

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash immediately with soap
Eye ExposureUse safety goggles; rinse with water for 15 min
InhalationUse fume hood; employ respiratory protection
StorageStore in airtight containers at 2–8°C

Structural Analogs and Comparative Analysis

Halogen-Substituted Derivatives

Substituting chlorine or bromine with other halogens alters reactivity and biological activity. For example, 4-bromo-2-fluoro-6-methoxybenzaldehyde (CID 57442210) exhibits enhanced metabolic stability due to fluorine’s electronegativity .

Table 4: Comparison with Structural Analogs

CompoundMolecular FormulaKey Differences
4-Bromo-2-fluoro-6-methoxybenzaldehydeC8H6BrFO2\text{C}_8\text{H}_6\text{BrFO}_2Fluorine substitution increases polarity
2-Chloro-4-methoxybenzaldehydeC8H7ClO2\text{C}_8\text{H}_7\text{ClO}_2Lacks bromine; simpler substitution
4-Bromo-2,6-dimethoxybenzaldehydeC9H9BrO3\text{C}_9\text{H}_9\text{BrO}_3Additional methoxy group enhances steric hindrance

Recent Research and Future Directions

Recent studies focus on optimizing catalytic systems for cross-coupling reactions involving this compound. For instance, palladium nanoparticles supported on magnetic substrates show promise in improving reaction efficiency and recyclability . Future research may explore its applications in photodynamic therapy and as a fluorophore in bioimaging.

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